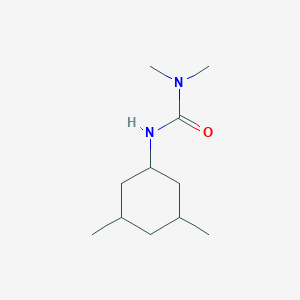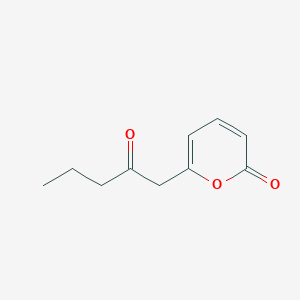
6-(2-Oxopentyl)pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Oxopentyl)pyran-2-one is a chemical compound belonging to the pyrone family. Pyrones are a class of six-membered conjugated cyclic esters that possess reactivity similar to lactones and 1,3-dienes . This compound is characterized by its unique structure, which includes a pyran ring substituted with a 2-oxopentyl group at the 6-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 6-(2-Oxopentyl)pyran-2-one can be achieved through several synthetic routes. One common method involves the coupling of the dianion of a dione with an aldehyde, followed by the formation of the pyran ring and subsequent oxidation . This process typically requires specific reaction conditions, including the use of Evans auxiliary and careful control of temperature and pH to avoid epimerization of sensitive positions.
Industrial production methods for this compound often involve the use of renewable sources. For example, pyrone synthesis from renewable sources can be achieved by preparing 3-acetoxy-2-oxo-2H-pyran-6-carboxylic salts and their derivatives from C6 aldaric acids . This approach not only provides an efficient synthetic route but also aligns with sustainable chemistry practices.
化学反応の分析
6-(2-Oxopentyl)pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s electrophilic positions at C-2, C-4, and C-6 make it susceptible to nucleophilic attacks . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
For instance, the ring-opening of 2-pyrones, including this compound, can produce high-value chemicals such as hepta-2,5-diene-4-one and non-7-ene-2,6-dione . These reactions often require mild conditions and can be catalyzed by acids or bases.
科学的研究の応用
6-(2-Oxopentyl)pyran-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various biologically active molecules . Its antimicrobial, antiviral, cytotoxic, and antitumor properties make it valuable for drug development .
In biology, the compound has been studied for its antifungal activities. For example, 6-pentyl-2H-pyran-2-one, a similar compound, has shown significant oomyticidal activities against plant pathogenic fungi . This highlights its potential use in agricultural applications for controlling plant diseases.
In the medical field, this compound’s bioavailability and low molecular weight make it a promising candidate for developing effective anti-AIDS drugs . Additionally, its luminescence properties have been explored for the development of organic light-emitting devices .
作用機序
The mechanism of action of 6-(2-Oxopentyl)pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, 6-pentyl-2H-pyran-2-one has been shown to exert its antifungal effects by activating the TOR pathway in phytopathogenic oomycetes . This activation leads to the up-regulation of TOR pathway-related genes, which in turn affects the growth and virulence of the pathogen.
Protein-ligand binding analyses have revealed stable affinities between the compound and various proteins, suggesting that it can effectively disrupt metabolic processes in target organisms . This mechanism underscores the compound’s potential as a therapeutic agent.
類似化合物との比較
6-(2-Oxopentyl)pyran-2-one can be compared with other similar compounds, such as 6-(4-Oxopentyl)-2H-pyran-2-one and 6-pentyl-2H-pyran-2-one . These compounds share a similar pyran ring structure but differ in the nature and position of their substituents.
6-(4-Oxopentyl)-2H-pyran-2-one: This compound has a similar structure but with the oxopentyl group at the 4-position.
6-pentyl-2H-pyran-2-one: Known for its antifungal properties, this compound has a pentyl group instead of an oxopentyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
24203-80-3 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
6-(2-oxopentyl)pyran-2-one |
InChI |
InChI=1S/C10H12O3/c1-2-4-8(11)7-9-5-3-6-10(12)13-9/h3,5-6H,2,4,7H2,1H3 |
InChIキー |
PXZVIZODPMKSQE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC1=CC=CC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



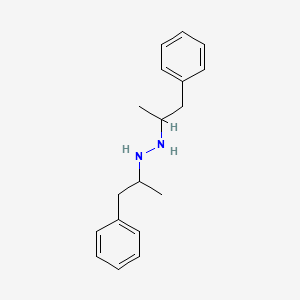
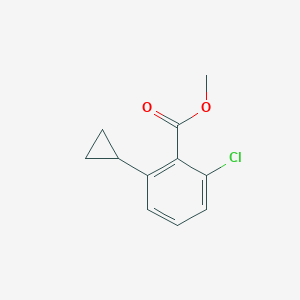
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
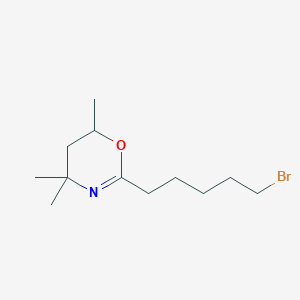
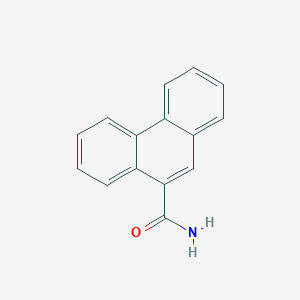
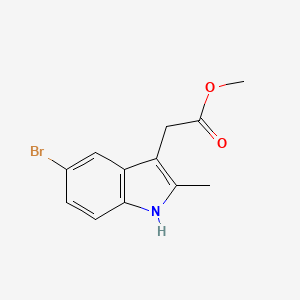
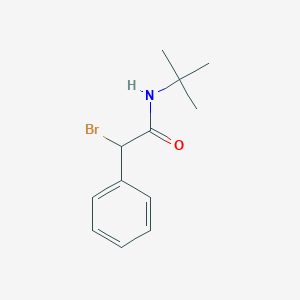
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
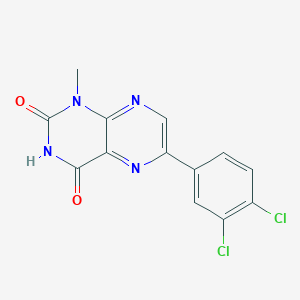
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
